



Technical Support Center: ONX-0914 TFA Toxicity in Animal Models

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Compound of Interest		
Compound Name:	ONX-0914 TFA	
Cat. No.:	B8176041	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **ONX-0914 TFA** in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is ONX-0914 and what is its primary mechanism of action?

ONX-0914 (also known as PR-957) is a selective inhibitor of the immunoproteasome, a specialized form of the proteasome expressed primarily in hematopoietic cells. It specifically targets the β5i (LMP7) subunit of the immunoproteasome.[1][2] By inhibiting the immunoproteasome, ONX-0914 can modulate immune responses, including reducing the secretion of pro-inflammatory cytokines like IL-6, IL-17, IL-23, and TNF-α.[3][4] This makes it a valuable tool for studying autoimmune and inflammatory diseases in preclinical models.[5][6]

Q2: What does "TFA" in **ONX-0914 TFA** signify, and are there toxicological implications?

TFA stands for trifluoroacetate, which is a salt form of the compound. Peptides and small molecules purified using reversed-phase High-Performance Liquid Chromatography (HPLC) often use trifluoroacetic acid in the mobile phase, resulting in the final product being a TFA salt. [7] It is crucial to be aware that the TFA salt itself can have biological effects. Studies have shown that TFA can inhibit the proliferation of cells, such as osteoblasts and chondrocytes, in vitro at concentrations as low as 10⁻⁸ to 10⁻⁷ M.[7] Therefore, when designing experiments, it



is important to consider potential confounding effects from the TFA counter-ion, especially in sensitive cell-based assays.

Q3: What is the general toxicity profile of ONX-0914 in animal models?

In preclinical studies, ONX-0914 has been described as generally well-tolerated at efficacious doses.[3][4][8] Long-term treatment in some mouse and rat models has been reported to have no obvious adverse effects.[8] However, it's important to note that most of this information comes from efficacy studies where toxicity was not the primary endpoint. Comprehensive, systemic toxicology studies are not widely published.

Q4: Is ONX-0914 neurotoxic?

Compared to broad-spectrum proteasome inhibitors like Bortezomib, ONX-0914 exhibits significantly lower neurotoxicity.[2][9][10] In vitro studies using primary neuronal cultures have shown that ONX-0914 has a much higher concentration threshold for inducing neuronal cell death compared to Bortezomib.[9] This reduced neurotoxicity is a key advantage when studying the effects of immunoproteasome inhibition without the confounding factor of significant neuronal damage.[9][10]

Q5: Does ONX-0914 have off-target effects?

While ONX-0914 is selective for the β 5i subunit of the immunoproteasome, it can inhibit other proteasome subunits at higher concentrations.[1][11] One study reported that at a concentration of 1 μ M, ONX-0914 could inhibit the constitutive proteasome subunit β 5c and the immunoproteasome subunits β 1i and β 1c by approximately 50%.[1] Another study in a model of viral myocarditis found that ONX-0914 could unselectively inhibit the standard cardiac proteasome.[12] Researchers should be mindful of the potential for off-target effects, especially when using higher doses.

Troubleshooting Guides Issue 1: Unexpected Animal Morbidity or Mortality

 Question: We observed unexpected morbidity/mortality in our animal cohort treated with ONX-0914. What could be the cause?



· Answer:

- Vehicle Toxicity: Ensure the vehicle used to dissolve ONX-0914 is well-tolerated by the
 animal model at the volume and frequency of administration. A commonly used vehicle for
 ONX-0914 is an aqueous solution of 10% (w/v) sulfobutylether-β-cyclodextrin with 10 mM
 sodium citrate (pH 6).[13] Prepare the vehicle and administer it to a control group to rule
 out vehicle-specific effects.
- Dose and Concentration: You may be using a dose that is too high for your specific animal strain, age, or disease model. While doses around 10 mg/kg are often reported in efficacy studies, a dose-response toxicity study may be necessary for your specific conditions.
- Off-Target Effects: At higher concentrations, ONX-0914 can inhibit the constitutive proteasome, which is essential for normal cellular function in all tissues. This can lead to toxicity. Consider reducing the dose to improve selectivity for the immunoproteasome.
- Immunosuppression: As an immunomodulatory agent, ONX-0914 can increase susceptibility to infections in certain contexts. One study noted increased susceptibility to Candida albicans infection in mice.[11] Ensure a sterile environment for your animals and monitor for signs of infection.

Issue 2: Inconsistent or Lack of Efficacy

 Question: We are not observing the expected therapeutic effect of ONX-0914 in our autoimmune model. Why might this be?

Answer:

- Compound Stability and Formulation: Ensure that your ONX-0914 TFA is properly stored and that the formulation is prepared fresh for each administration. The compound's solubility and stability in the chosen vehicle should be confirmed.
- Dosing Regimen: The frequency and route of administration are critical. Subcutaneous or intraperitoneal injections, typically three times a week, have been used effectively in mouse models.[13][14] A daily dosing regimen may not be necessary and could lead to increased off-target effects.



 Pharmacokinetics in Your Model: The absorption, distribution, metabolism, and excretion (ADME) profile of ONX-0914 can vary between different animal models. You may need to perform pharmacokinetic studies to ensure that the drug is reaching the target tissue at sufficient concentrations.

Issue 3: In Vitro Results Not Translating to In Vivo Models

- Question: We see potent effects of ONX-0914 in our cell-based assays, but the in vivo results are disappointing. What could be the disconnect?
- Answer:
 - TFA Salt Effects In Vitro: As mentioned in the FAQs, the TFA salt can have antiproliferative effects in vitro.[7] This could lead to an overestimation of the compound's potency in cell culture. It is advisable to include a vehicle control that contains a similar concentration of TFA to account for these effects.
 - Pharmacokinetics and Bioavailability: Poor bioavailability or rapid clearance in vivo can mean that the effective concentration of ONX-0914 at the target site is much lower than in your in vitro experiments.
 - Complexity of the In Vivo Environment: The in vivo setting involves complex interactions between different cell types and systems that are not captured in a simplified in vitro model. The efficacy of ONX-0914 in vivo will depend on its ability to modulate these complex interactions.

Quantitative Data Summary

Table 1: In Vitro Neurotoxicity of ONX-0914 vs. Bortezomib in Primary Cortical Cultures



Compound	TD₅₀ (Half-maximal Toxic Dose)	NOAEL (No Observed Adverse Effect Level)
ONX-0914	~0.5 μM	≤ 0.1 µM
Bortezomib	Not specified, but toxic at 0.1 μM	≤ 0.001 μM

Data extracted from a study on primary neuronal cultures treated for 48 hours.[9]

Table 2: Tolerated Dosing of ONX-0914 in Murine Efficacy Studies



Animal Model	Dose	Route of Administrat ion	Frequency	Study Duration	Observed Toxicity
mdx Mice	10 mg/kg	Subcutaneou s	Every 2 days	9 days	No negative impact on body weight or physical performance in wild-type controls.[13]
LDLr ⁻ /- Mice	10 mg/kg	Intraperitonea I	3 times per week	7 weeks	Reduced body weight and white adipose tissue mass (considered a metabolic effect in this model).[14]
Mouse models of autoimmune disease	2 mg/kg - 30 mg/kg	Intravenous	Not specified	Not specified	Effective at 2 mg/kg, far below the Maximum Tolerated Dose (MTD) of 30 mg/kg.

Experimental Protocols

Protocol 1: Preparation and Administration of ONX-0914 TFA for In Vivo Studies

This protocol is based on methodologies reported in the literature.[13]



Materials:

- ONX-0914 TFA
- Sulfobutylether-β-cyclodextrin (SBECD)
- Sodium citrate
- Water for Injection
- Sterile, pyrogen-free vials
- · Sterile syringes and needles

Vehicle Preparation (10% SBECD in 10 mM Sodium Citrate, pH 6):

- Prepare a 10 mM sodium citrate solution and adjust the pH to 6.0.
- Slowly add sulfobutylether-β-cyclodextrin to the sodium citrate solution while stirring to a final concentration of 10% (w/v).
- Continue to stir until the SBECD is completely dissolved.
- Sterile-filter the vehicle solution through a 0.22 μm filter into a sterile vial.

ONX-0914 Formulation:

- Weigh the required amount of ONX-0914 TFA in a sterile vial.
- Add the prepared vehicle to the vial to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20 g mouse at an injection volume of 200 μL).
- Vortex or sonicate briefly to ensure complete dissolution.
- Prepare the formulation fresh before each administration and protect it from light.

Administration:



- Administer the formulated ONX-0914 or vehicle to the animals via the desired route (e.g., subcutaneous or intraperitoneal injection).
- The injection volume should be adjusted based on the animal's body weight (e.g., 10 μL/g).

Visualizations

ONX-0914 Mechanism of Action
ONX-0914

Proteasome

Constitutive Proteasome

Immunoproteasome

Promotes

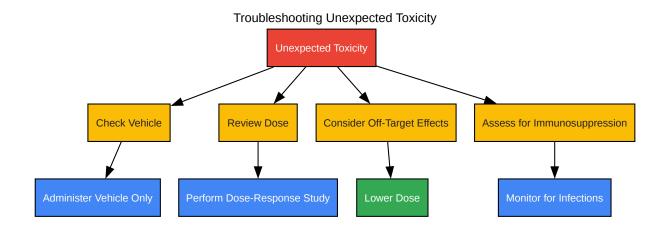
Pro-inflammatory Cytokines

Inflammation

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Caption: ONX-0914 selectively inhibits the immunoproteasome, reducing immune cell activation and inflammation.





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Caption: A logical workflow for troubleshooting unexpected toxicity in animal studies with ONX-0914.

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